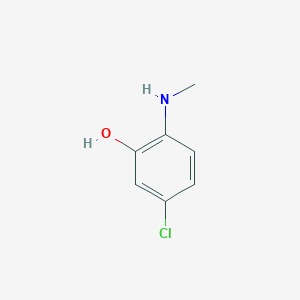

5-Chloro-2-(methylamino)phenol

Description

Significance of Substituted Phenolic Structures in Organic Chemistry

Phenolic compounds, featuring a hydroxyl (-OH) group directly attached to an aromatic ring, are a cornerstone of organic chemistry. rsc.orgwikipedia.org Their unique electronic properties and reactivity make them indispensable as starting materials and intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.govmdpi.com

The significance of phenolic structures is rooted in two key characteristics: acidity and reactivity towards electrophilic substitution.

Acidity: Phenols are significantly more acidic than aliphatic alcohols. libretexts.org This enhanced acidity stems from the stabilization of the corresponding conjugate base, the phenoxide ion. The negative charge on the oxygen atom can be delocalized into the aromatic π-system through resonance, spreading the charge over the ortho and para positions of the ring. libretexts.orgcutm.ac.in This delocalization stabilizes the phenoxide ion, facilitating the release of a proton. byjus.comsips.org.in The acidity can be further modulated by other substituents on the ring; electron-withdrawing groups, such as halogens or nitro groups, generally increase acidity, especially when located at the ortho and para positions. libretexts.orgbyjus.comstackexchange.com

Reactivity: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution. savemyexams.comgoogle.com The lone pairs of electrons on the oxygen atom can be donated to the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. google.combyjus.com This activation is so potent that reactions like halogenation can often proceed without a Lewis acid catalyst, and polysubstitution can occur readily. byjus.comlibretexts.org The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. savemyexams.combyjus.com This predictable regioselectivity is a powerful tool in synthetic organic chemistry, allowing for the controlled construction of highly functionalized aromatic compounds. rsc.org

These fundamental properties make substituted phenols versatile building blocks for creating molecular complexity. nih.govmdpi.com

Overview of Aminophenol Derivatives in Academic Research

Aminophenol derivatives, which contain both amino (-NH2) and hydroxyl (-OH) groups on an aromatic ring, are a widely studied class of compounds due to their versatile chemical nature and significant biological activities. chemcess.comresearchgate.net The interplay between the electron-donating hydroxyl and amino groups makes the aromatic ring highly reactive and provides multiple sites for chemical modification. chemcess.com

The synthesis of aminophenol derivatives can be achieved through various routes, with the reduction of nitrophenols being a common and industrially significant method. chemcess.com Recent research has also focused on developing novel synthetic strategies, such as the dehydrogenative synthesis from cyclohexanones and amines, to create polyfunctionalized aminophenols in a single step. nih.gov

In academic research, aminophenol derivatives are frequently used as scaffolds for the synthesis of new molecules with potential therapeutic applications. Studies have explored a wide range of biological activities, including:

Antimicrobial and Antifungal Activity: Schiff base derivatives of 4-aminophenol (B1666318) have been synthesized and shown to possess broad-spectrum activity against various bacteria and fungi. mdpi.comnih.gov

Analgesic and Anti-inflammatory Properties: Derivatives of p-aminophenol are investigated as analogues of paracetamol, showing significant analgesic and anti-inflammatory effects in preclinical studies. kist.re.krnih.govresearchgate.net

Anticancer Potential: The interaction of aminophenol derivatives with DNA has been studied, suggesting their potential as anticancer agents. nih.gov Other research has focused on synthesizing o-aminophenol derivatives that exhibit cytotoxic effects against various cancer cell lines. nih.gov

Antioxidant Activity: Many aminophenol derivatives have been evaluated for their antioxidant properties, with some showing activity comparable to or exceeding standard antioxidants. nih.gov

The versatility of aminophenols as synthetic intermediates also extends to the dye industry, where their diazonium salt derivatives are crucial. chemcess.com

Specific Research Context of 5-Chloro-2-(methylamino)phenol

This compound is a specific halogenated aminophenol. Information from chemical suppliers indicates its availability as a research chemical, categorized as an organic building block. bldpharm.comsigmaaldrich.com This classification suggests its primary role is as an intermediate or starting material for the synthesis of more complex target molecules in a research and development setting.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1243357-05-2 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C7H8ClNO | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 157.60 g/mol | bldpharm.com |

| Physical Form | Brown Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | 0-5°C | sigmaaldrich.com |

While direct and extensive research publications focusing solely on this compound are not prominent in the available literature, its structural motifs place it within a well-established context of chemical synthesis. Halogenated phenols and aminophenols are valuable precursors for creating active ingredients for pharmaceuticals and agrochemicals, as the inclusion of a halogen like chlorine can modify a molecule's properties. google.com

The synthesis of related structures provides insight into the potential applications of this compound. For instance, the related starting material, 2-amino-4-chlorophenol, is used in the multi-step synthesis of novel 1,3,4-oxadiazole (B1194373) analogues that have been evaluated for anticancer activity. This highlights a common research trajectory for halogenated aminophenols: their use as foundational scaffolds for constructing novel heterocyclic compounds with potential biological activity. Given its structure, this compound serves as a readily available building block for researchers aiming to develop new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(methylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKZXSVMAROISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Methylamino Phenol

Established Synthetic Routes and Reaction Pathways

Traditional synthetic approaches to 5-Chloro-2-(methylamino)phenol rely on fundamental organic reactions, including reductive amination, halogenation, and selective methylation.

Reductive Amination Approaches to Amino-Substituted Phenols

Reductive amination is a cornerstone for the synthesis of amino-substituted phenols. sigmaaldrich.comchemistrysteps.combu.eduorganic-chemistry.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. chemistrysteps.combu.edu For the synthesis of this compound, a plausible route starts with a suitable chlorohydroxybenzaldehyde or chlorohydroxyketone. This starting material would first undergo condensation with methylamine (B109427) to form an intermediate Schiff base (imine). Subsequent reduction of this intermediate, often with a reducing agent like sodium borohydride (B1222165), yields the final product. umich.edu The efficiency of this one-pot reaction is often influenced by the choice of reducing agent and reaction conditions. sigmaaldrich.comorganic-chemistry.org For instance, 2-picoline-borane is a stable and effective reagent for reductive aminations under various conditions, including in methanol (B129727) or water. sigmaaldrich.com

Another approach within this category is the reductive amination of nitro compounds. This involves the reduction of a nitro group to an amine in the presence of an aldehyde or ketone. researchgate.net For example, a substituted nitroarene can be reacted with an aldehyde in the presence of a catalyst, such as palladium nanoparticles on graphite (B72142) oxide (Pd@GO), to yield the corresponding secondary amine. researchgate.net

Halogenation and Subsequent Hydrolytic Cleavage Strategies

Halogenation reactions are fundamental to introducing chloro substituents onto an aromatic ring. In the context of synthesizing this compound, a precursor molecule is first halogenated. For instance, treating a phenol (B47542) with a halogenating agent can yield monobromophenols in solvents of low polarity.

A specific method for producing 5-chloro-2-aminophenol involves the chlorination of benzoxazolone. google.com This can be achieved using alkali metal or alkaline earth metal hypochlorites at a pH of 0 to 3 and temperatures between 50 and 70°C, or with chlorine ions and inorganic peroxides in the presence of a mineral acid at 50 to 100°C. google.com The resulting 6-chlorobenzoxazolone is then hydrolyzed with a mineral acid at elevated temperatures (100-170°C) to yield 5-chloro-2-aminophenol. google.com Subsequent N-methylation would be required to obtain the final product.

Selective Methylation Reactions in Aminophenol Synthesis

The selective alkylation of aminophenols is a critical step in synthesizing N-alkylated derivatives like this compound. researchgate.net Direct alkylation of aminophenols can often lead to a mixture of O- and N-alkylated products. umich.edu To achieve selectivity, protective group strategies are often employed. researchgate.net For instance, the amino group can be protected, allowing for the selective alkylation of the hydroxyl group, followed by deprotection. researchgate.net Conversely, to achieve N-alkylation, the amino group can be selectively methylated.

One effective method for selective N-methylation utilizes dimethyl carbonate (DMC) in the presence of a NaY faujasite catalyst. core.ac.uk This approach has demonstrated high chemoselectivity for the mono-N-methylation of functionalized anilines, including aminophenols, with yields up to 99%. core.ac.uk Another strategy involves the condensation of an aminophenol with an aldehyde, followed by reduction with sodium borohydride in a one-pot reaction to yield the N-alkylated aminophenol. umich.eduresearchgate.net

Advanced Synthetic Techniques and Process Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques are being explored for the synthesis of aminophenol derivatives.

Catalytic Hydrogenation Methods for Aminophenol Precursors

Catalytic hydrogenation is a widely used and powerful method for the reduction of various functional groups in organic synthesis. iitm.ac.indrhazhan.com In the synthesis of aminophenols, catalytic hydrogenation is frequently employed for the reduction of nitro precursors. For example, 4-chloro-2,5-dimethoxy nitrobenzene (B124822) can be hydrogenated to the corresponding aniline (B41778) in water using a nickel catalyst. google.com Similarly, the catalytic hydrogenation of 2,4-dichloro-6-nitrophenol (B1219690) using a Ni-B/SiO₂ amorphous catalyst can achieve high conversion and selectivity under mild conditions. The choice of catalyst is crucial; platinum metal catalysts are exceptionally active and can be used under mild conditions. iitm.ac.in The process can be influenced by factors such as the catalyst support, reaction environment, and the presence of modifiers. iitm.ac.in For the hydrogenation of halogenated aromatic nitro compounds, Raney nickel is often used, and dehalogenation can be suppressed by using inhibitors like dicyandiamide. google.com

| Precursor | Catalyst | Conditions | Product | Conversion/Selectivity |

| 4-chloro-2,5-dimethoxy nitrobenzene | Nickel | Water, 30-80°C, 10-100 atm | 4-chloro-2,5-dimethoxy-aniline | Nearly quantitative yield |

| 2,4-dichloro-6-nitrophenol | Ni-B/SiO₂ | 0.5–1.0 MPa H₂, 333–353 K | 2-amino-4,6-dichlorophenol | 99.96% conversion, 98.02% selectivity |

| p-chloronitrobenzene | Pt/ZrO₂/ZSM-5 | - | p-chloroaniline | High activity and selectivity |

Microwave-Assisted Synthesis Protocols for Related Compounds

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique that can significantly reduce reaction times and improve yields. researchgate.netmdpi.com This method has been successfully applied to the synthesis of various aminophenol derivatives and related compounds. researchgate.netnih.govscilit.com For instance, the synthesis of Schiff bases from p-aminophenol has been achieved in excellent yields using microwave irradiation. researchgate.netscilit.com Microwave heating has also been utilized in the synthesis of Pt/SnO₂ catalysts, which are effective in the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). mdpi.com The Gewald reaction, used to produce 5-substituted-2-aminothiophenes, is another example where microwave assistance has drastically cut reaction times from hours to minutes while improving yields. organic-chemistry.org While direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to structurally similar compounds suggests its potential as a rapid and efficient alternative to conventional heating methods. asianpubs.orgmdpi.comresearchgate.netmdpi.com

| Reaction Type | Reactants | Conditions | Product | Key Advantage |

| Schiff base synthesis | p-aminophenol, aldehyde | Microwave irradiation | Schiff base | Excellent yields, green chemistry |

| Catalyst synthesis | Pt(IV) and Sn(IV) precursors | Microwave-assisted hydrothermal synthesis | Pt/SnO₂ catalyst | Controlled formation of nanoparticles |

| Gewald reaction | Arylacetaldehydes, activated nitriles, sulfur | Microwave, 70°C, 20 min | 5-substituted-2-aminothiophenes | Reduced reaction time, high yield |

Solvent-Free Reaction Systems and Their Applicability

The elimination of organic solvents is a primary goal in green chemistry to create cleaner, more economical, and efficient technologies. googleapis.com Solvent-free, or dry media, reactions are a important approach, as they prevent pollution, reduce costs, and can lead to simpler product work-ups. googleapis.comd-nb.info These techniques are highly applicable to the synthesis of aminophenol derivatives.

Common solvent-free methods include:

Microwave-Assisted Synthesis: This technique uses microwave energy for heating, which often leads to dramatically reduced reaction times, higher yields, increased selectivity, and cleaner products compared to conventional heating methods. googleapis.comijpsjournal.com The process is based on the principles of dipolar polarization and ionic conduction, providing uniform heating throughout the reaction mixture. googleapis.com For instance, the acetylation of p-aminophenol to produce paracetamol has been achieved with high purity (~92%) in just three minutes under solvent-free microwave irradiation. ijpsjournal.com This approach could theoretically be adapted for the N-methylation or synthesis of precursors to this compound.

Mechanochemical Mixing: This method involves the use of mechanical force, such as grinding or milling, to induce chemical reactions in the solid state. googleapis.com It has been successfully used for catalytic transfer hydrogenation, where 4-nitrophenol was milled with a catalyst (Pd/C) and a hydrogen donor (ammonium formate) to yield 4-aminophenol. rsc.org

Solid-Supported Reactions: Reactants can be adsorbed onto the surface of solid mineral supports like alumina, silica (B1680970), or clays. googleapis.com This can facilitate the reaction without the need for a bulk solvent phase.

These solvent-free approaches offer significant advantages, including operational simplicity, reduced waste, and enhanced safety, making them attractive for the industrial synthesis of complex molecules like this compound. d-nb.inforesearchgate.net

Green Chemistry Principles in the Preparation of Aminophenols

The synthesis of aminophenols is increasingly guided by the 12 principles of green chemistry, which aim to make chemical processes more sustainable. googleapis.comnih.gov Key tenets include waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, and utilizing catalytic reagents. googleapis.comnih.gov

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents is critical in minimizing the environmental footprint of a synthetic process. ijpsjournal.com Traditional methods often rely on volatile organic compounds (VOCs) and hazardous reagents, which are now being replaced with more sustainable alternatives. googleapis.comnih.gov

Sustainable Solvents: Conventional organic solvents are a major source of pollution in chemical manufacturing. nih.gov Green alternatives possess low toxicity, are biodegradable, have high boiling points, and are often recyclable. nih.gov

Water: An ideal green solvent due to its non-toxicity and availability. ijpsjournal.comnih.gov

Supercritical CO2 (scCO₂): A non-flammable and non-toxic alternative that can be used as a solvent for various reactions. googleapis.comnih.gov Pressurized CO₂/H₂O systems have been developed for the hydrogenation of nitrobenzene to p-aminophenol, creating a self-neutralizing carbonic acid environment that eliminates the need for mineral acids. acs.orgacs.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their non-volatile nature makes them a safer alternative to VOCs, and they can often be recycled. nih.govejcmpr.com

Ethanol: A bio-based solvent that is less toxic and more environmentally friendly than many traditional organic solvents. ijpsjournal.com

Sustainable Reagents: The move toward greener reagents involves replacing stoichiometric reagents with catalytic alternatives and choosing less hazardous materials. For example, in the synthesis of aminophenols from nitrophenols, traditional reducing agents like Fe/HCl generate significant iron sludge waste. acs.org A greener alternative is catalytic transfer hydrogenation, which can use hydrogen donors like formic acid or formates, avoiding the need for pressurized hydrogen gas and toxic metals. rsc.orgacs.org

Atom Economy and Process Efficiency Assessments

A central principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. googleapis.com This is quantified by metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor).

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. nih.gov

E-Factor: A practical measure that relates the weight of waste produced to the weight of the desired product. A lower E-Factor indicates less waste and a greener process. rsc.org

Different industrial routes for producing aminophenol derivatives can be compared using these metrics. For example, an analysis of four routes to paracetamol (an N-acetylated aminophenol) shows significant differences in theoretical efficiency. rsc.org

| Synthetic Route from Benzene (B151609) | Key Step | Theoretical Atom Economy (%) | Theoretical E-Factor | Inherent Drawbacks |

|---|---|---|---|---|

| Route 1: Nitration of Chlorobenzene | Nitration of chlorobenzene, reduction of nitrophenol | 38% | 1.61 | Formation of ortho-isomer by-product. rsc.org |

| Route 2: Nitration of Phenol | Nitration of phenol, reduction of nitrophenol | 54% | 0.86 | Formation of ortho-aminophenol by-product. rsc.org |

| Route 3: Reduction of Nitrobenzene | Bamberger rearrangement of phenylhydroxylamine | 52% | 0.91 | Formation of aniline and ortho-aminophenol by-products. rsc.org |

| Route 4: Acetamidation of Hydroquinone | Amidation of hydroquinone | 58% | 0.74 | Formation of catechol by-product from phenol oxidation. rsc.org |

While these theoretical values are useful, a true assessment must also consider practical factors like chemical yields, selectivity, energy consumption, and the potential for recycling solvents and catalysts. nih.govrsc.org

Design and Application of Environmentally Benign Catalysts

Catalysts are fundamental to green chemistry because they can increase reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions and with higher selectivity. nih.gov The focus is on developing catalysts that are non-toxic, recyclable, and highly active.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which simplifies their separation from the product and allows for easy recycling. researchgate.net This is a significant advantage over homogeneous catalysts, which are often difficult to recover.

Bimetallic Catalysts: In the hydrogenation of nitrobenzene to p-aminophenol, bimetallic catalysts often show superior performance compared to monometallic ones. For example, a Pt-Sn/Al₂O₃ catalyst demonstrated high selectivity (85%) in a green CO₂/H₂O system. acs.orgacs.org Similarly, Pt-Pb catalysts supported on silica have also proven effective. acs.orgresearchgate.net

Nanocatalysts: Nanomaterials offer a high surface-area-to-volume ratio, which can lead to exceptional catalytic activity. ejcmpr.commdpi.com Magnetically separable catalysts, such as Ag nanoparticles on biohydrogels or CuFe₅O₈ particles, have been developed for the reduction of 4-nitrophenol. mdpi.comrsc.org These can be easily removed from the reaction mixture using a magnet and reused for multiple cycles with high efficiency. mdpi.comrsc.org

Biocatalysts: Enzymes are highly specific, operate under mild conditions (temperature and pH), and are biodegradable, making them an excellent green catalytic option. googleapis.com

The development of these catalysts is crucial for creating more sustainable pathways for the synthesis of aminophenols and their derivatives.

| Catalyst | Reaction | Key Findings | Source |

|---|---|---|---|

| Pt-Sn/Al₂O₃ | Nitrobenzene to p-aminophenol | Achieved 85% selectivity in a pressurized CO₂/H₂O system, eliminating the need for mineral acids. | acs.orgacs.org |

| Pt-Pb/SiO₂ | Nitrobenzene to p-aminophenol | Demonstrated high selectivity (82%) in a CO₂/H₂O system. | researchgate.net |

| CuFe₅O₈ | Reduction of 4-nitrophenol to 4-aminophenol | A low-cost, reusable magnetic catalyst synthesized by co-precipitation. Showed stable activity for up to five cycles. | mdpi.com |

| Ag@AMH (Silver Nanoparticles on Alginate-based Biohydrogels) | Reduction of 4-nitrophenol to 4-aminophenol | A magnetically separable and recyclable catalyst with over 99% conversion efficiency. | rsc.org |

| Pd/C | Mechanochemical hydrogenation of 4-nitrophenol | Effective in solvent-free ball milling with a hydrogen donor, producing high yields of 4-aminophenol. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Methylamino Phenol and Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and understanding the molecular vibrations of a compound. While direct spectral data for 5-Chloro-2-(methylamino)phenol is not extensively published, analysis of its close analogues, such as 2-methylamino-5-chlorobenzophenone and other substituted aminophenols, provides a strong basis for characterizing its vibrational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For compounds structurally similar to this compound, specific vibrational frequencies are characteristic of their functional groups. nih.govresearchgate.net

In the analogue 2-amino-5-chlorobenzophenone (B30270), N-H stretching vibrations are observed around 3320 cm⁻¹. vulcanchem.com For 1-(5-Chloro-2-hydroxyphenyl) derivatives, the O-H stretch is noted at approximately 3120 cm⁻¹. derpharmachemica.com The analysis of 2-methylamino-5-chlorobenzophenone confirms the presence of its functional groups through FT-IR analysis. nih.govresearchgate.net Based on these related structures, the expected FT-IR absorption bands for this compound can be predicted.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound Based on Analogues

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Analogue(s) |

| O-H | Stretching | ~3100 - 3200 | 1-(5-Chloro-2-hydroxyphenyl) derivatives derpharmachemica.com |

| N-H | Stretching | ~3320 | 2-Amino-5-chlorobenzophenone vulcanchem.com |

| C-H | Aromatic Stretching | ~3000 - 3100 | General for aromatic compounds |

| C-H | Aliphatic (Methyl) Stretching | ~2850 - 2960 | General for methyl groups |

| C=C | Aromatic Ring Stretching | ~1585 - 1680 | 1-(5-Chloro-2-hydroxyphenyl) derivatives derpharmachemica.com |

| C-N | Stretching | ~1250 - 1350 | General for aromatic amines |

| C-O | Stretching | ~1200 - 1260 | General for phenols |

| C-Cl | Stretching | ~600 - 800 | General for chloroarenes |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Studies on analogues like 2-amino-5-chlorobenzophenone show characteristic Raman peaks, such as N-H stretching at 3318 cm⁻¹ and C=O stretching at 1620 cm⁻¹. vulcanchem.com Vibrational spectroscopic studies on 2-methylamino-5-chlorobenzophenone, which combine experimental data with theoretical calculations, provide a detailed interpretation of its molecular vibrations. medscape.comrri.res.in This dual FT-IR and Raman approach allows for a comprehensive assignment of the vibrational modes in the subject compound and its analogues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic connectivity within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.

For derivatives of 1-(5-Chloro-2-hydroxyphenyl), the phenolic -OH proton typically appears as a singlet far downfield, around δ 12.3 ppm, due to hydrogen bonding. derpharmachemica.com Aromatic protons are generally found in the δ 6.8–8.0 ppm range, with their specific shifts and splitting patterns dependent on the substitution pattern. derpharmachemica.comnih.gov In related compounds, the protons of a methyl group attached to a nitrogen atom (N-CH₃) would be expected in the aliphatic region of the ¹H NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic-H | 6.5 - 7.5 | m | Three protons on the chlorinated phenyl ring. |

| Phenolic-OH | 9.0 - 11.0 | s (br) | Chemical shift is solvent-dependent and may exchange with D₂O. |

| Amine-NH | 4.0 - 6.0 | s (br) | Chemical shift is solvent-dependent and may exchange with D₂O. |

| Methyl-H (N-CH₃) | 2.5 - 3.5 | s | Singlet for the methyl group protons. |

| ¹³C NMR | |||

| Aromatic C-OH | 145 - 155 | s | Carbon bearing the hydroxyl group. |

| Aromatic C-N | 140 - 150 | s | Carbon bearing the methylamino group. |

| Aromatic C-Cl | 120 - 130 | s | Carbon bearing the chlorine atom. |

| Aromatic C-H | 115 - 130 | d | Carbons in the aromatic ring bonded to hydrogen. |

| Methyl C (N-CH₃) | 30 - 40 | q | Methyl carbon. |

Note: Predicted values are based on general principles and data from structurally similar compounds. derpharmachemica.comnih.gov s=singlet, d=doublet, q=quartet, m=multiplet, br=broad.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₇H₈ClNO) is approximately 157.59 g/mol .

Analysis of the closely related analogue, 2-methylamino-5-chlorobenzophenone (C₁₄H₁₂ClNO, MW: 245.7 g/mol ), provides insight into expected fragmentation. caymanchem.com In its mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 245. nih.govchinayyhg.com A prominent fragment is often seen at [M-1]⁺ (m/z 244), likely due to the loss of a hydrogen atom. nih.gov The presence of a chlorine atom is indicated by an isotopic peak at [M+2]⁺ (m/z 247) with an intensity of about one-third of the molecular ion peak. nih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 157 and a corresponding [M+2]⁺ peak at m/z 159. Common fragmentation pathways would likely involve the loss of the methyl group (-CH₃, 15 Da) or other characteristic cleavages of the phenol (B47542) ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

| 157/159 | [C₇H₈ClNO]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 142/144 | [C₆H₅ClNO]⁺ | Loss of methyl group (-CH₃) |

| 129/131 | [C₇H₆Cl]⁺ | Loss of amine and hydroxyl functionalities |

| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely without the second phenyl ring present in benzophenone (B1666685) analogues) |

Note: Predictions are based on the fragmentation of the 2-methylamino-5-chlorobenzophenone analogue. nih.govchinayyhg.com

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A study on 2-methylamino-5-chlorobenzophenone revealed that it crystallizes and its structure was determined by single-crystal X-ray diffraction. researchgate.net The analysis showed the presence of intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen. The two phenyl rings were found to be significantly twisted with respect to each other, with a dihedral angle of 54.39(8)°. researchgate.net Additionally, a notable Cl···Cl intermolecular interaction was observed at a distance of 3.355(2) Å, which is shorter than the sum of the van der Waals radii, suggesting a significant packing force. researchgate.net

Table 4: Crystallographic Data for the Analogue 2-Methylamino-5-chlorobenzophenone

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂ClNO | researchgate.net |

| Crystal System | Orthorhombic | Data inferred from similar organic crystals researchgate.net |

| Space Group | P2₁/c (example) | Data inferred from similar organic crystals researchgate.net |

| a (Å) | Value not specified | |

| b (Å) | Value not specified | |

| c (Å) | Value not specified | |

| β (°) | Value not specified | |

| Volume (ų) | Value not specified | |

| Z | Value not specified | |

| Key Feature | Intramolecular H-bond (N-H···O) | researchgate.net |

| Key Feature | Phenyl rings inclined at 54.39(8)° | researchgate.net |

| Key Feature | Cl···Cl intermolecular separation of 3.355(2) Å | researchgate.net |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to obtain detailed information about the crystallographic structure and chemical composition of materials. anl.gov The method is crucial for analyzing crystalline solids, as it provides a unique diffraction pattern, often referred to as a 'fingerprint,' for each crystalline phase present in a sample. anl.gov This pattern can be used for phase identification, quantification, and the determination of unit cell parameters. anl.gov

While specific PXRD data for this compound is not detailed in the available research, extensive analysis has been conducted on closely related analogues, such as 2-methylamino-5-chlorobenzophenone. The crystalline nature of 2-methylamino-5-chlorobenzophenone has been confirmed through both single crystal and powder X-ray diffraction analyses. researchgate.netnih.gov These studies are essential for confirming the successful growth of single crystals and identifying their crystalline planes. researchgate.netgoogle.com

Analysis of the PXRD data for the analogue 2-methylamino-5-chlorobenzophenone revealed its crystal structure, providing insight into its solid-state properties. The key findings from the diffraction studies are summarized in the table below.

| Parameter | Finding for 2-methylamino-5-chlorobenzophenone | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c (centrosymmetric) | researchgate.net |

| Analysis Purpose | Confirmation of grown crystal and identification of crystalline planes. | researchgate.netnih.gov |

Electronic and Optical Spectroscopy

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule and characterize its linear optical properties. The analysis provides information on the optical transparency window of a material and allows for the calculation of the optical band gap. researchgate.net

For the analogue 2-methylamino-5-chlorobenzophenone, UV-Vis-NIR spectral studies were conducted to analyze its optical properties. researchgate.netnih.gov The study determined the lower cut-off wavelength, which is a critical parameter for optical applications. In related compounds, such as 2-chlorophenol, the absorption maximum (λmax) is influenced by the solvent, demonstrating solvatochromic behavior. researchgate.net

The optical properties determined for 2-methylamino-5-chlorobenzophenone are presented below.

| Parameter | Value / Finding | Source |

| Technique Used | UV-Vis-NIR Spectroscopy | researchgate.netnih.gov |

| Cut-off Wavelength (λco) | ~398 nm | researchgate.net |

| Property Analyzed | Linear optical transmittance | researchgate.net |

Photoluminescence Spectral Analysis

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the emission properties of materials. It involves exciting a sample with photons and analyzing the light emitted as electrons return to their ground state. This analysis provides insights into the electronic structure, defects, and recombination processes within the material. researchgate.net

PL spectral analysis performed on a single crystal of the analogue 2-methylamino-5-chlorobenzophenone revealed distinct emission characteristics. researchgate.netnih.gov The study identified a high-intensity emission peak in the visible region of the spectrum, suggesting its potential for use in light-emitting applications. researchgate.net

| Parameter | Finding for 2-methylamino-5-chlorobenzophenone | Source |

| Emission Peak | High-intensity peak observed around 511 nm. | researchgate.net |

| Significance | Indicates the material's luminescent properties. | researchgate.netnih.gov |

Surface Morphology and Microstructural Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used for characterizing the surface topography and microstructure of solid materials. uobaghdad.edu.iq By scanning the surface with a focused beam of electrons, it generates high-resolution images that reveal details about surface morphology, texture, and grain size. google.com

In the context of analogues of this compound, SEM has been cited as a method for measuring the grain size of catalysts used in the synthesis of 2-methylamino-5-chlorobenzophenone. google.com This application underscores the importance of SEM in controlling and characterizing the physical properties of materials involved in the synthesis process. While detailed SEM micrographs for this compound or its close analogues were not available in the searched literature, the technique remains a standard method for surface analysis in this class of compounds.

Dielectric Measurements for Material Characterization

Dielectric measurements are performed to characterize the response of a material to an applied electric field. semanticscholar.org These studies determine key parameters such as the dielectric constant (εr) and dielectric loss, which are crucial for assessing a material's suitability for electronic and microelectronic applications, particularly those requiring insulating properties. nih.govsemanticscholar.org A low dielectric constant is often desirable for applications in high-frequency microelectronics to ensure a faster response. researchgate.net

Dielectric studies on the analogue 2-methylamino-5-chlorobenzophenone were carried out as a function of temperature and frequency. researchgate.netnih.gov The results showed that both the dielectric constant and dielectric loss increase with rising temperature, a common behavior in such materials. nih.gov Conversely, the dielectric constant was observed to decrease with increasing frequency. researchgate.net The compound exhibited a relatively low dielectric constant, suggesting its potential for use in photonic and microelectronic devices. researchgate.net

The dielectric properties of this analogue are compared with other related compounds in the table below.

| Compound | Dielectric Constant (εr) | Frequency | Source |

| 2-methylamino-5-chlorobenzophenone | ~3.5 | Not Specified | researchgate.net |

| 2-amino-5-chloropyridine | ~4.5 | Not Specified | researchgate.net |

| 1H-Imidazolinium Hydrogen L-tartrate | ~175 | 1 kHz | researchgate.net |

| Gadolinium tartrate trihydrate | ~60 | 1 kHz | researchgate.net |

Computational and Theoretical Investigations of 5 Chloro 2 Methylamino Phenol

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of 5-Chloro-2-(methylamino)phenol. These computational methods are instrumental in understanding the molecule's behavior at a quantum level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized geometry of molecules. nih.gov For phenolic compounds, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to determine the most stable conformation in the gaseous phase. iucr.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. mdpi.com The geometry of a molecule can be optimized to find its lowest energy state, which corresponds to its most stable structure. nih.gov For similar phenolic structures, DFT has been used to compare calculated geometries with experimental data from X-ray diffraction, often showing good agreement. iucr.org The process involves achieving a structure where the forces on each atom are minimized, thus representing a stable point on the potential energy surface. researchgate.net

| Parameter | Description |

| Functional | A key component of DFT that approximates the exchange-correlation energy. B3LYP is a common hybrid functional. iucr.org |

| Basis Set | A set of mathematical functions used to build molecular orbitals. 6-311G(d,p) is a widely used Pople-style basis set. iucr.org |

| Geometry Optimization | An iterative process to find the minimum energy conformation of a molecule. nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. iucr.org For various aromatic compounds, the HOMO-LUMO energy gap has been calculated to be in the range of 3-4 eV, which correlates with their electronic absorption properties. iucr.orgmdpi.com

| Orbital | Description | Significance |

| HOMO | The outermost molecular orbital containing electrons. | Indicates the region of the molecule likely to donate electrons in a reaction. iucr.org |

| LUMO | The innermost molecular orbital that is vacant of electrons. | Indicates the region of the molecule likely to accept electrons in a reaction. iucr.org |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A large gap implies high stability and low reactivity. nih.govresearchgate.net |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Intramolecular Interactions and Conformational Landscape

The three-dimensional structure and stability of this compound are significantly influenced by intramolecular interactions, particularly hydrogen bonding.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice and the non-covalent interactions between them are crucial in determining the physical and chemical properties of a solid-state material. Computational methods provide deep insights into these interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

For related chloro-substituted phenolic compounds, Hirshfeld surface analysis has revealed the significance of various interactions. For example, in a study of (E)-2-{[(3-chloro-4-methyl-phenyl)imino]-methyl}-4-methyl-phenol, the most significant contributions to the crystal packing were from H···H (43.8%) and C···H/H···C (26.7%) interactions. nih.gov Similarly, for other complex organic molecules, H···H contacts often constitute the largest percentage of interactions, highlighting the importance of van der Waals forces in the crystal packing. researchgate.net In another related structure, the analysis indicated that the most important contributions to the crystal packing are from H···H (37.2%), C···H (30.7%) and O···H (24.9%) interactions. iucr.org

These analyses allow for a detailed understanding of how molecules assemble in the solid state, which is fundamental for polymorphism prediction and materials design. The red spots on the dnorm surface indicate close contact interactions, often corresponding to hydrogen bonds. nih.gov

Table 1: Representative Intermolecular Contact Percentages from Hirshfeld Surface Analysis for Similar Molecular Structures

| Interaction Type | Contribution (%) in (E)-2-{[(3-chloro-4-methyl-phenyl)imino]-methyl}-4-methyl-phenol nih.gov | Contribution (%) in a related Schiff base iucr.org |

| H···H | 43.8 | 37.2 |

| C···H/H···C | 26.7 | 30.7 |

| O···H/H···O | - | 24.9 |

| Cl···H/H···Cl | - | - |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which aids in the interpretation of experimental data and provides a deeper understanding of the molecule's electronic and vibrational properties.

Computational Simulation of Vibrational Spectra

Density Functional Theory (DFT) calculations are widely used to simulate the infrared (IR) and Raman spectra of molecules. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental results. This comparison helps in the assignment of vibrational modes to specific molecular motions. nih.gov For instance, in studies of similar molecules like chlorine-substituted anilines, DFT calculations at the B3LYP/6-311G(d,p) level have been shown to accurately reproduce experimental vibrational spectra. nih.govresearchgate.net

Key vibrational modes for a molecule like this compound would include:

O-H stretching of the phenolic group.

N-H stretching of the methylamino group.

C-H stretching of the aromatic ring and methyl group.

C=C stretching of the aromatic ring.

C-N and C-O stretching.

C-Cl stretching.

Various bending and torsional modes. mdpi.com

Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor. researchgate.net

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Related Functional Groups

| Vibrational Mode | Typical Calculated Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretching | 3300-3500 | 3350-3250 |

| O-H Stretching | 3100-3300 | 3200-3100 |

| C=C Aromatic Stretching | 1580-1620 | ~1605 |

| N-H Bending | 1500-1550 | ~1510 |

| C-O Stretching | 1150-1200 | ~1175 |

| C-N Stretching | 1260-1300 | ~1280 |

Note: These are representative ranges and the exact values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. worldscientific.com It provides information about the energies of electronic transitions, their corresponding oscillator strengths (intensities), and the nature of the molecular orbitals involved (e.g., π→π* or n→π* transitions). mdpi.comnih.gov

For phenolic compounds, the absorption spectra are characterized by π→π* transitions within the aromatic ring. researchgate.net The position and intensity of these absorption bands can be influenced by substituents on the ring and the solvent environment. TD-DFT calculations, often performed using functionals like B3LYP or M06-2X, can predict these solvatochromic shifts with reasonable accuracy. worldscientific.comnih.gov The calculated excitation energies and oscillator strengths can be directly compared to experimental UV-Vis spectra to assign the observed absorption bands. mjcce.org.mk

Table 3: Illustrative TD-DFT Calculated Electronic Transition Data

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~300-320 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~260-280 | > 0.05 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~230-250 | > 0.1 | HOMO → LUMO+1 (π→π*) |

Note: This table is a hypothetical representation for a molecule like this compound. Actual values would depend on the specific computational methodology and solvent model used.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states, and mapping out the energy landscapes of chemical reactions.

Potential Energy Surface (PES) Scans for Proton Transfer Processes

Intramolecular proton transfer is a key process in many phenolic compounds, including those with ortho-amino substituents. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes as a specific geometric parameter, such as a bond length or angle, is systematically varied. q-chem.com For studying proton transfer, the O-H bond distance can be incrementally stretched towards the nitrogen atom of the methylamino group. mjcce.org.mk

This scan helps to locate the transition state for the proton transfer reaction and to calculate the energy barrier. visualizeorgchem.comresearchgate.net The results of such a scan can reveal whether the proton transfer is a low-energy process and can help to understand the tautomeric equilibrium between the enol-imine and keto-amine forms, which is common in related Schiff bases. mjcce.org.mk The presence of water molecules can significantly lower the energy barriers for proton transfer by acting as a proton relay, a phenomenon that can also be modeled computationally. researchgate.net

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Methylamino Phenol

Oxidation Pathways and Formation of Quinone Derivatives

Phenols and aminophenols are susceptible to oxidation, often yielding quinone or quinone-imine structures. pressbooks.pub For 5-Chloro-2-(methylamino)phenol, which is an ortho-aminophenol derivative, oxidation is expected to proceed to form a corresponding o-quinone imine. This transformation involves an initial two-electron oxidation. nih.gov The process can be catalyzed by various chemical oxidants or enzymes. nih.govphyschemres.org

The proposed mechanism involves the initial formation of a phenoxyl radical or a related cation radical, which then rearranges and loses a proton to form the quinone imine. ustc.edu.cn The oxidation of aminophenols can be complex; depending on the reaction conditions and the oxidant used, subsequent reactions such as hydrolysis to a quinone or polymerization can occur. ustc.edu.cnrsc.org Studies on similar aminophenols show that the oxidation can lead to dimerization or the formation of more complex structures like phenoxazinones through a series of oxidation and coupling steps. nih.govrsc.org

Table 1: Potential Oxidizing Agents and Expected Products

| Oxidizing Agent | Expected Product Type | References |

|---|---|---|

| Potassium Nitrosodisulfonate (Fremy's Salt) | Quinone Imine | pressbooks.pub |

| Potassium Ferricyanide [K₃Fe(CN)₆] | Quinone Imine / Dimeric Products | rsc.org |

| Peroxymonosulfate (Oxone®) | Quinone Imine / Degradation Products | researchgate.net |

Reduction Reactions of the Phenolic and Amine Moieties

The phenolic and secondary amine functionalities in this compound are generally stable to reduction under mild conditions. The reduction of a phenol (B47542) to a cyclohexanol (B46403) or the complete removal of the hydroxyl group (hydrogenolysis) requires harsh conditions, such as high-pressure catalytic hydrogenation. Similarly, the secondary amine is not readily reduced.

In contrast, if other reducible functional groups were present on the molecule, such as a nitro group, they could be selectively reduced to an amine using reagents like H₂/Pd/C or Sn/HCl without affecting the phenol or existing amine. asianpubs.org The reductive alkylation of aminophenols is a common industrial process to produce N-alkyl-substituted aminophenols, though this involves reacting an aminophenol with an aldehyde or ketone in the presence of a reducing agent, effectively adding an alkyl group rather than reducing the existing amine. googleapis.com

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The substitution pattern of this compound makes it highly reactive towards electrophilic aromatic substitution (EAS) and generally unreactive towards nucleophilic aromatic substitution (SɴAr).

Electrophilic Aromatic Substitution (EAS)

The hydroxyl and methylamino groups are strong activating groups that direct incoming electrophiles to the positions ortho and para to themselves. pressbooks.pubsavemyexams.com The chlorine atom is a deactivating group but is also an ortho-, para-director. The combined influence of these substituents strongly activates the ring for electrophilic attack at the positions not already occupied.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -OH | C1 | +R >> -I | Strongly Activating | Ortho, Para |

| -NHCH₃ | C2 | +R >> -I | Strongly Activating | Ortho, Para |

Given the substituents' locations, the C4 and C6 positions are the most activated and sterically accessible sites for electrophilic attack. The C3 position is sterically hindered and meta to the strongly activating groups. Reactions like nitration or halogenation are expected to occur readily, potentially leading to polysubstitution if not carefully controlled. savemyexams.comrajdhanicollege.ac.in

Nucleophilic Aromatic Substitution (SɴAr)

SɴAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov The aromatic ring of this compound is electron-rich due to the powerful donating effects of the -OH and -NHCH₃ groups, which destabilize the required anionic intermediate. Therefore, direct displacement of the chlorine atom by a nucleophile via the SɴAr mechanism is highly unfavorable. Such a reaction would likely require extreme conditions (high temperature and pressure) or proceed through an alternative pathway like a benzyne (B1209423) elimination-addition mechanism. nih.gov

Investigation of Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the characterization of transient species like intermediates and transition states, frequently through computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.netbohrium.com

For electrophilic aromatic substitution , the key intermediate is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. uomustansiriyah.edu.iq The attack of an electrophile (E⁺) at the C4 position of this compound would generate an arenium ion whose positive charge is delocalized across the ring and, most importantly, onto the oxygen and nitrogen atoms of the activating groups. This extensive delocalization significantly stabilizes the intermediate and the associated transition state, accounting for the high reactivity of the molecule. imperial.ac.uk The formation of this intermediate is typically the rate-determining step of the reaction. uomustansiriyah.edu.iq Some advanced computational studies suggest that for highly reactive aromatics, the reaction may proceed via a single concerted transition state without a distinct arenium ion intermediate. pnas.org

For the hypothetical nucleophilic aromatic substitution , the mechanism would involve the formation of a high-energy Meisenheimer complex, where a nucleophile adds to the carbon bearing the chlorine atom. nih.gov As noted, the electron-donating groups on the ring would destabilize this anionic complex, making its formation energetically prohibitive under normal conditions.

Computational studies on similar phenolic compounds have been used to model reaction pathways, determine geometries of transition states, and calculate activation barriers. acs.orgmjcce.org.mkresearchgate.net For instance, DFT calculations at levels like B3LYP/6-311G+(d,p) can be used to model the potential energy surface for reactions like proton transfer or electrophilic attack, providing insight into the transition state structures. mjcce.org.mk

Kinetics and Thermodynamics of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are directly related to the electronic properties of its substituents.

Kinetics: The rate of electrophilic aromatic substitution is significantly enhanced by the strong activating -OH and -NHCH₃ groups. These groups lower the activation energy (Ea) of the rate-determining step (the formation of the arenium ion) compared to benzene (B151609) or chlorobenzene. uomustansiriyah.edu.iqimperial.ac.uk Kinetic studies on the hydrogenation of nitroaromatics to aminophenols have shown complex dependencies on reactant concentrations and temperature, with activation energies for PAP formation calculated around 23.89 kJ/mol in one system. asianpubs.org The oxidation of aminophenols can also exhibit complex kinetics that are highly dependent on pH, with the rate-controlling step changing as the protonation state of the reactants changes. rsc.orgresearchgate.net

Thermodynamics: Most electrophilic aromatic substitution reactions are thermodynamically favorable, with the re-establishment of the aromatic ring in the final step providing a strong driving force. rajdhanicollege.ac.in However, the distribution of products can be subject to kinetic or thermodynamic control. For example, in the sulfonation of phenol, the ortho isomer is the kinetic product (formed faster at lower temperatures), while the para isomer is the thermodynamic product (more stable and favored at higher temperatures). rajdhanicollege.ac.in Theoretical calculations of reaction Gibbs free energies for substituted phenols have shown a strong correlation with experimentally measured oxidation potentials, allowing for the prediction of thermodynamic feasibility. researchgate.net The dissociation of phenols is an equilibrium process, and the acidity (pKa) is a key thermodynamic parameter influenced by substituents. acs.org

Applications of 5 Chloro 2 Methylamino Phenol As a Synthetic Intermediate

Role as a Building Block in Complex Organic Molecule Synthesis

5-Chloro-2-(methylamino)phenol functions as a fundamental building block for the construction of more complex organic molecules. Its utility is demonstrated in its preparation from 2-amino-5-chlorophenol (B1209517) and a methylating agent like iodomethane, establishing it as a readily accessible secondary amine for further synthetic transformations. core.ac.uk The presence of the hydroxyl (-OH) and methylamino (-NHCH₃) groups allows for a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and condensation. smolecule.com

The general class of ortho-substituted anilines, to which this compound belongs, is crucial for creating benzofused nitrogen heterocycles through various cyclization strategies. nih.govacs.org The strategic placement of the chloro, hydroxyl, and methylamino groups on the benzene (B151609) ring allows for regioselective reactions, guiding the assembly of intricate molecular frameworks. This controlled reactivity is essential in multi-step syntheses where specific isomers are required. The development of modifiable heterocyclic scaffolds often relies on such well-defined building blocks. core.ac.uk

Precursor for the Derivatization of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for synthesizing a wide array of nitrogen-containing heterocyclic systems. Benzofused nitrogen heterocycles are key structures in many natural products and pharmaceutical compounds. nih.govacs.org The ortho-aminophenol moiety can participate in condensation reactions with various reagents to form these valuable ring systems.

Research on structurally similar compounds highlights this potential. For instance, syntheses starting with 2-amino-4-chlorophenol, a closely related primary amine, have been used to produce 1,3,4-oxadiazole (B1194373) analogues. nih.gov Similarly, other aminophenol derivatives are used to prepare di-Mannich bases which are precursors to complex heterocyclic structures evaluated for antimalarial activity. anu.edu.au The reactions typically involve the cyclization of an aniline (B41778) derivative to form rings, a strategy directly applicable to this compound for creating libraries of novel heterocyclic compounds. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Aminophenol Precursors

| Heterocyclic System | Precursor Type | Application Area | Source(s) |

|---|---|---|---|

| 1,3,4-Oxadiazoles | 2-Amino-4-chlorophenol | Anticancer, Antibacterial | nih.gov |

| Benzofused Azepines | ortho-Substituted Anilines | General Synthetic Targets | nih.govacs.org |

Intermediate in the Synthesis of Pharmaceutical Scaffolds and Analogue Libraries

This compound is a key intermediate in the generation of molecular scaffolds for medicinal chemistry and the development of analogue libraries for drug discovery. core.ac.uk The creation of diverse compound libraries is a cornerstone of modern pharmaceutical research, allowing for the screening of thousands of molecules against biological targets. The synthesis of fluorinated drug scaffolds, for example, has explicitly included the preparation of this compound as a step toward developing new therapeutic agents. core.ac.uk

Derivatives of this scaffold have shown significant potential in various therapeutic areas. Research on closely related aminophenol cores has led to the discovery of compounds with potent biological activities. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for anticancer activity, with one derivative showing significant growth inhibition against several cancer cell lines. nih.gov Likewise, complex heterocyclic systems derived from substituted aminophenols have been investigated as potential antimalarial drugs. anu.edu.au These examples underscore the role of the 5-chloro-aminophenol skeleton as a privileged scaffold for building libraries of potential drug candidates.

Table 2: Pharmaceutical Applications of Scaffolds from Aminophenol Intermediates

| Therapeutic Area | Target Scaffold/Compound Class | Research Finding | Source(s) |

|---|---|---|---|

| Oncology | 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols | Significant anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines. | nih.gov |

| Infectious Disease | Di-Mannich bases of aminophenols | Active against P. falciparum and P. vinckei vinckei (malaria). | anu.edu.au |

Utilization in the Production of Dyes and Pigments

Substituted aminophenols are established precursors in the dye and pigment industry. The chemical functionalities of this compound make it a suitable candidate for use as an intermediate or coupler in the synthesis of various colorants. While direct documentation for this specific compound is sparse, the application of structurally similar molecules is well-established. For instance, 5-Amino-4-chloro-2-methylphenol is used as a coupler component in oxidative hair dye formulations. googleapis.com

The broader class of chloro-anilines and -toluidines, which are structurally analogous, see significant use in this sector. 5-Chloro-o-toluidine (5-chloro-2-methylaniline) is a known intermediate for organic dyestuffs and pigments. nih.gov Furthermore, other substituted anilines like 5-chloro-2-(trifluoromethoxy)aniline (B1311956) serve as precursors for organic dyes. The synthesis of dyes often involves diazotization of an aromatic amine followed by coupling with a phenol (B47542) or another amine, a process for which this compound is chemically suited. These compounds are used to color materials ranging from textiles and paper to plastics and inks. oki.comepa.gov

Potential in Polymer Science as a Monomer or Cross-linking Agent

In polymer science, molecules with multiple reactive functional groups can act as monomers or cross-linking agents to build three-dimensional polymer networks. This compound possesses both a phenolic hydroxyl group and a secondary amine, which are reactive sites for polymerization and cross-linking reactions. Phenol-formaldehyde resins, for example, are formed by the reaction of phenols with formaldehyde. google.com The amine group in this compound provides an additional site for reaction, potentially creating a more complex and robust polymer structure.

Cross-linking agents are crucial for modifying the properties of polymers, such as in the formation of thermosetting resins or hydrogels. sigmaaldrich.com For example, 2,4,6-tris[(dimethylamino)methyl]phenol is a known component in polymer formulations. mhlw.go.jp While direct application of this compound in this field is not widely documented, its functional groups suggest a theoretical potential. It could react with compounds like epoxides (e.g., 2-(chloromethyl)oxirane) or aldehydes to be incorporated into a polymer backbone or to link different polymer chains together, thereby enhancing the thermal or mechanical properties of the final material. sigmaaldrich.comcompliancecosmos.org

Development of Agrochemicals and Crop Protection Products

The synthesis of modern agrochemicals, including herbicides, fungicides, and pesticides, frequently employs substituted aromatic amines and phenols as key intermediates. The structure of this compound is relevant to this field, as demonstrated by the use of similar compounds in commercial products. For instance, 5-Chloro-2-methylphenol is a known intermediate in the agrochemical sector. innospk.com

Furthermore, the herbicide Norflurazon has a chemical structure, 4-Chloro-5-(methylamino)-2-(alpha, alpha, alpha-trifluoro-m-tolyl)-3-(2H)-pyridazinone, which contains a chloro-methylamino-phenyl moiety, highlighting the utility of this substitution pattern in creating biologically active molecules for crop protection. kern.ca.us Other related compounds, such as 5-chloro-2-(trifluoromethoxy)aniline, are used to manufacture pesticides and herbicides. The development of new crop protection agents is an ongoing process driven by the need for safer and more effective products, and the synthesis of novel heterocyclic compounds, for which this compound is a potential precursor, is a key strategy in this field. dokumen.pubresearchgate.net

Research on Derivatives and Analogues of 5 Chloro 2 Methylamino Phenol

Structure-Activity Relationship (SAR) Studies of Substituted Phenolic Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making targeted chemical modifications. For phenolic compounds, including derivatives of 5-Chloro-2-(methylamino)phenol, SAR studies have elucidated how different functional groups and their positions on the aromatic ring influence their therapeutic effects. nih.gov

Research into 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which are structurally related to this compound, has provided significant SAR insights. mdpi.com The anticancer activity of these compounds was found to be highly dependent on the substitution pattern on the phenyl ring attached to the oxadiazole moiety. For instance, a 3,4,5-trimethoxy substitution resulted in the highest potency, followed by 2-hydroxy and 4-nitro substitutions. mdpi.com This suggests that electron-donating and hydrogen-bonding groups can enhance activity. Similarly, the antibacterial activity of these analogues was influenced by different substituents, with a 4-nitro group showing the most promise, followed by 2-chloro and 4-fluoro substitutions. mdpi.com

A broader review of antimetastatic compounds highlights the importance of specific functional groups such as chloro, methylamino, hydroxy, and methoxy (B1213986) groups in determining anticancer and antiproliferative properties. nih.gov The positioning of these groups is also critical. For example, studies on pyrimidine-4-carboxamide (B1289416) inhibitors showed that substituents at the para position of a phenyl ring, whether electron-donating (methyl, methoxy) or electron-withdrawing (chloro, CF3), generally reduced activity compared to the unsubstituted compound. acs.org This indicates that for some scaffolds, steric and electronic properties at specific positions are finely tuned for optimal interaction with biological targets.

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 3,4,5-trimethoxy | Phenyl ring on oxadiazole | Highest anticancer activity | mdpi.com |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 4-nitro | Phenyl ring on oxadiazole | Promising antibacterial activity | mdpi.com |

| Pyrimidine-4-carboxamides | Chloro, CF3, Methyl, Methoxy | para-phenyl | Reduced NAPE-PLD inhibitory activity | acs.org |

| General Phenolic Compounds | Chloro, Methylamino, Hydroxy | Various | Influence antimigration and antiproliferation activities | nih.gov |

Synthesis and Characterization of Variously Substituted 2-(Methylamino)phenol (B3029285) Derivatives

The synthesis of 2-(methylamino)phenol derivatives involves several established chemical strategies, often starting from commercially available precursors like nitrophenols or aminophenols. A common method for synthesizing 2-(methylamino)phenol hydrochloride involves the reaction of 2-nitrophenol (B165410) with methylamine (B109427), followed by a reduction of the nitro group and subsequent acidification. Catalysts such as palladium on carbon (Pd/C) are often employed for the reduction step.

More complex derivatives have also been synthesized. For instance, 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized, and their structures were confirmed using techniques like ¹H NMR, ¹³C NMR, and ESI-MS. mdpi.com Similarly, the synthesis of novel benzodiazepine (B76468) derivatives, such as 2-(7-chloro-2-(ethyl(methyl)amino)benzo[b] Current time information in Bangalore, IN.frontiersin.orgthiazepin-4-yl)phenol, has been reported, with characterization performed using NMR, FT-IR, UV–Vis, and ESI-mass spectrometric techniques. bohrium.com

The synthesis of diazepam, a well-known anxiolytic, can involve 2-methylamino-5-chlorobenzophenone as a key intermediate. ajrconline.org One synthetic route starts with p-chloro nitrobenzene (B124822), which is converted to 5-chloro-3-phenyl-benzo[c]isoxazole. Subsequent reduction and N-methylation yield the 2-methylamino-5-chloro-benzophenone intermediate. ajrconline.org Another approach involves the acylation of 4-chloro-2-aminophenol with ethyl chloroformate to produce chlorzoxazone (B1668890), demonstrating the versatility of chlorinated aminophenols as starting materials. google.com

Characterization of these synthesized derivatives is a critical step to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR): To elucidate the carbon-hydrogen framework of the molecule. mdpi.combohrium.com

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. mdpi.combohrium.com

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH, C-Cl). bohrium.com

High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the final compound. europa.eu

| Derivative | Starting Material(s) | Key Reaction Type(s) | Characterization Methods | Reference |

| 2-(Methylamino)phenol hydrochloride | 2-Nitrophenol, Methylamine | Amination, Reduction, Acidification | HPLC | |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 4-Chloro-2-aminophenol | Condensation, Cyclization | NMR, ESI-MS | mdpi.com |

| 2-(7-chloro-2-(ethyl(methyl)amino)benzo[b] Current time information in Bangalore, IN.frontiersin.orgthiazepin-4-yl)phenol | Substituted 2-aminophenol | Cyclocondensation | NMR, FT-IR, UV-Vis, ESI-MS | bohrium.com |

| Chlorzoxazone | 4-Chloro-2-aminophenol, Ethyl chloroformate | Acylation, Cyclization | Not specified | google.com |

Exploration of Diverse Chlorinated Aminophenol Analogues

The exploration of chlorinated aminophenol analogues has expanded into various chemical scaffolds, leading to compounds with a wide array of potential applications, from pharmaceuticals to industrial chemicals. Chlorine-containing molecules are significant in drug discovery, with numerous FDA-approved drugs featuring a chlorine substituent. nih.gov

Examples of studied chlorinated aminophenol analogues include:

4-Chloro-2-aminophenol: This compound serves as a key intermediate in the synthesis of pharmaceuticals like the muscle relaxant chlorzoxazone and benzoylurea (B1208200) insecticides. google.comgoogle.com

2-Chloro-5-aminophenol: This isomer is an important precursor in the synthesis of the widely used analgesic paracetamol (acetaminophen).

4'-Chloro Analogues of Amodiaquine (B18356): In an effort to create safer antimalarial drugs, researchers have synthesized analogues of amodiaquine where the 4'-hydroxy group of the aminophenol moiety is replaced by a chlorine atom. lstmed.ac.uk This modification aims to block the metabolic pathway that leads to toxicity.

Naphthoxazole Analogues with Chlorine: A study on novel benzoxazole (B165842) and naphthoxazole analogues found that a derivative containing a chlorine atom exhibited potent antiproliferative activity against several human cancer cell lines, with potency similar to the chemotherapy drug cisplatin. nih.gov

Electrochemically Chlorinated 4-Aminophenol (B1666318) Derivatives: An environmentally friendly electrochemical method has been developed for the mono- and di-chlorination of electron-rich 4-aminophenol precursors, highlighting a green chemistry approach to synthesizing these valuable compounds. rsc.org

These examples demonstrate the broad utility of chlorinated aminophenols as building blocks and pharmacologically active molecules. The presence and position of the chlorine atom can significantly influence the compound's chemical reactivity, metabolic stability, and biological activity. nih.govlstmed.ac.uk

Mechanistic Studies of Biological Activity of Analogues

Understanding the mechanism of action is fundamental to the development of therapeutic agents. For derivatives of this compound, research has delved into their effects on bacterial communication, their interactions with specific protein targets, and their ability to modulate critical cellular signaling pathways.

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. frontiersin.orgmdpi.com Phenolic compounds have emerged as promising quorum sensing inhibitors (QSIs), which can disarm pathogens without exerting selective pressure that leads to antibiotic resistance. frontiersin.orgfrontiersin.org

Analogues of this compound can interfere with QS through several mechanisms:

Receptor Antagonism: Many QSIs act by competing with native signaling molecules (like N-acyl-homoserine lactones or AHLs) for binding to transcriptional regulator proteins (e.g., LuxR-type receptors). frontiersin.orgrhhz.net For example, molecular docking studies of a phenolic derivative, GM-50, suggest it interacts directly with the RhlR protein in Pseudomonas aeruginosa, thereby inhibiting AHL-dependent signaling. frontiersin.org

Inhibition of Signal Synthesis: Some compounds can block the synthesis of the autoinducer molecules themselves. rhhz.net

Downregulation of QS-Regulated Genes: By interfering with the QS cascade, these compounds can reduce the expression of virulence genes. Studies have shown that phenolic derivatives can decrease the mRNA levels of genes responsible for producing toxins (e.g., elastase B) and biofilm components (e.g., rhamnolipids). frontiersin.org

The anti-virulence activity of these compounds, such as the reduction of pyocyanin (B1662382) secretion and swarming motility in P. aeruginosa, provides a powerful alternative to traditional antibiotics. frontiersin.org

The biological effects of these analogues are often mediated by their direct interaction with specific proteins. Identifying these molecular targets is key to understanding their mechanism of action.

Bacterial Transcriptional Regulators: The compound 2-[(Methylamino)methyl]phenol, an analogue, has been shown to inhibit biofilm formation in Staphylococcus aureus by targeting SarA, a global transcriptional regulator essential for the expression of virulence factors. This interaction downregulates genes involved in bacterial adhesion and toxin production.

Enzyme Inhibition: Analogues may act as enzyme inhibitors. For example, 2-[[(1-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has been studied for its ability to inhibit specific enzymes by binding to their active sites. The pyrazole (B372694) ring in this structure may enhance binding to hydrophobic pockets within target proteins.

DNA Gyrase: Molecular docking studies of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues explored their binding mode against the bacterial enzyme DNA gyrase, a target for antibacterial agents. mdpi.com

Interaction with Iron-Containing Proteins: Aminophenol derivatives have been noted to interact with various biologically relevant proteins, including iron-heme-containing proteins and nonheme iron proteins that can act as bacterial transcription regulators. researchgate.net